- Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228

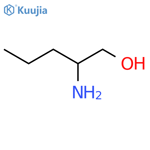

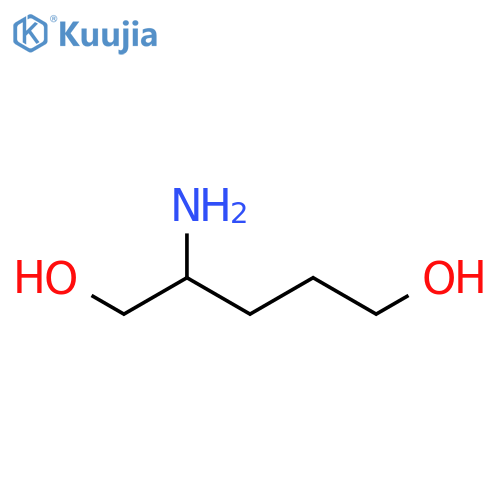

Cas no 21926-01-2 (2-aminopentane-1,5-diol)

2-aminopentane-1,5-diol 化学的及び物理的性質

名前と識別子

-

- 1,5-Pentanediol,2-amino-

- 2-aminopentane-1,5-diol

- (+/-)-2-amino-1,5-pentanediol

- AC1L6TYR

- AGN-PC-00H0OC

- CTK8H6297

- NSC171442

- SCHEMBL1132609

- 2-amino-1,5-pentanediol

- AKOS006363446

- 2-aminopentane-1, 5-diol

- NSC-171442

- EN300-201967

- MFCD19206206

- 1,5-Pentanediol, 2-amino-

- 2-amino-1,5-pentandiol

- DTXSID30305671

- 21926-01-2

-

- MDL: MFCD19206206

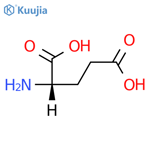

- インチ: InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2

- InChIKey: UEDDHBVGNLVMRQ-UHFFFAOYSA-N

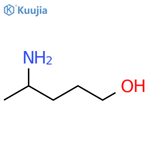

- ほほえんだ: OCCCC(CO)N

計算された属性

- せいみつぶんしりょう: 119.09469

- どういたいしつりょう: 119.095

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 49.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- 密度みつど: 1.081

- ふってん: 295.7°Cat760mmHg

- フラッシュポイント: 132.7°C

- 屈折率: 1.488

- PSA: 66.48

- LogP: -0.22120

2-aminopentane-1,5-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A630028-5mg |

2-aminopentane-1,5-diol |

21926-01-2 | 5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A630028-10mg |

2-aminopentane-1,5-diol |

21926-01-2 | 10mg |

$ 70.00 | 2022-06-07 | ||

| TRC | A630028-50mg |

2-aminopentane-1,5-diol |

21926-01-2 | 50mg |

$ 295.00 | 2022-06-07 | ||

| A2B Chem LLC | AF40285-1mg |

2-Amino-1,5-pentanediol |

21926-01-2 | 1mg |

$146.00 | 2024-01-01 | ||

| A2B Chem LLC | AF40285-10mg |

2-Amino-1,5-pentanediol |

21926-01-2 | 10mg |

$182.00 | 2024-01-01 | ||

| Enamine | EN300-201967-10g |

2-aminopentane-1,5-diol |

21926-01-2 | 10g |

$3438.0 | 2023-09-16 | ||

| 1PlusChem | 1P00BLI5-50mg |

2-Amino-1,5-pentanediol |

21926-01-2 | 95% | 50mg |

$234.00 | 2025-02-25 | |

| 1PlusChem | 1P00BLI5-10g |

2-Amino-1,5-pentanediol |

21926-01-2 | 95% | 10g |

$4312.00 | 2023-12-18 | |

| Aaron | AR00BLQH-10g |

2-Amino-1,5-pentanediol |

21926-01-2 | 95% | 10g |

$4753.00 | 2023-12-14 | |

| Aaron | AR00BLQH-100mg |

2-Amino-1,5-pentanediol |

21926-01-2 | 95% | 100mg |

$394.00 | 2025-01-24 |

2-aminopentane-1,5-diol 合成方法

ごうせいかいろ 1

2-aminopentane-1,5-diol Raw materials

2-aminopentane-1,5-diol Preparation Products

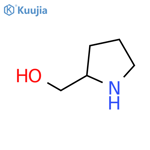

- (pyrrolidin-2-yl)methanol (498-63-5)

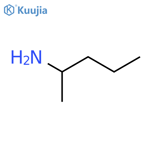

- pentan-2-amine (63493-28-7)

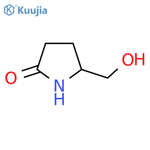

- 5-(Hydroxymethyl)pyrrolidin-2-one (62400-75-3)

- 4-Amino-1-pentanol (927-55-9)

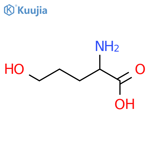

- 4-amino-5-hydroxypentanoic acid (40217-11-6)

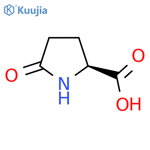

- L-Pyroglutamic acid (98-79-3)

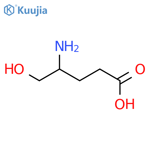

- 2-Amino-5-hydroxypentanoic acid (533-88-0)

- DL-2-Amino-1-pentanol (16369-14-5)

- 2-aminopentane-1,5-diol (21926-01-2)

2-aminopentane-1,5-diol 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

2-aminopentane-1,5-diolに関する追加情報

Professional Introduction to 2-Aminopentane-1,5-diol (CAS No: 21926-01-2)

2-Aminopentane-1,5-diol, with the chemical formula C₅H₁₃NO₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This pentane derivative features two amine and two hydroxyl functional groups, making it a versatile intermediate in the development of various biologically active molecules. The unique structural properties of this compound have garnered attention for its potential applications in drug design and material science.

The compound’s molecular architecture allows for diverse chemical modifications, enabling the synthesis of complex derivatives that exhibit a range of pharmacological activities. In recent years, 2-aminopentane-1,5-diol has been extensively studied for its role in the development of novel therapeutic agents. Its bifunctional nature makes it an attractive scaffold for constructing molecules that target multiple biological pathways simultaneously.

One of the most compelling aspects of 2-aminopentane-1,5-diol is its utility in the synthesis of chiral compounds. The presence of both primary amine and hydroxyl groups provides multiple sites for stereoselective modifications, which are crucial for developing enantiomerically pure drugs. This property has been leveraged in the production of fine chemicals used in asymmetric synthesis, where high enantiomeric purity is essential for achieving optimal pharmacological outcomes.

Recent advancements in computational chemistry have further highlighted the importance of 2-aminopentane-1,5-diol as a key intermediate. Molecular modeling studies have demonstrated its potential as a precursor for designing ligands that interact with specific protein targets. These studies suggest that derivatives of this compound could be effective in modulating enzyme activity and receptor binding, making them valuable candidates for drug discovery programs.

In the realm of medicinal chemistry, 2-aminopentane-1,5-diol has been incorporated into various lead structures targeting neurological disorders. Its structural flexibility allows for the creation of molecules that can cross the blood-brain barrier, a critical requirement for many central nervous system (CNS) drugs. Preliminary studies indicate that certain derivatives exhibit promising neuroprotective and anti-inflammatory properties, which could pave the way for new treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.

The compound’s role in material science is equally noteworthy. 2-Aminopentane-1,5-diol has been explored as a monomer in the synthesis of polyamides and polyols, which are used in high-performance materials. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in aerospace, automotive industries, and advanced coatings. The hydroxyl and amine groups facilitate cross-linking reactions, enabling the formation of robust polymer networks with tailored properties.

The industrial production of 2-aminopentane-1,5-diol has also seen significant advancements. Modern synthetic routes have improved yield and purity, making it more accessible for large-scale applications. Continuous flow chemistry techniques have been particularly effective in optimizing reaction conditions while minimizing waste generation. These innovations align with global trends toward sustainable manufacturing practices.

From an academic perspective, 2-aminopentane-1,5-diol continues to be a focal point in research laboratories worldwide. Its unique reactivity has inspired numerous synthetic strategies aimed at uncovering new chemical transformations. Collaborative efforts between academia and industry have led to breakthroughs in catalytic methods that enhance the efficiency of its incorporation into complex molecular architectures.

The compound’s versatility extends to its use as a building block in peptide mimetics and peptidomimetics. By leveraging its bifunctional nature, researchers have developed analogs that mimic natural peptides while offering improved pharmacokinetic profiles. This approach has been particularly successful in targeting protease inhibition, a key strategy in antiviral and anticancer therapies.

The future prospects of 2-Aminopentane-1,5-diol are bright, with ongoing research uncovering new applications across multiple disciplines. As computational tools become more sophisticated, the potential for discovering novel derivatives with enhanced properties continues to grow. Furthermore, green chemistry initiatives are driving the development of environmentally friendly synthetic pathways, ensuring that this compound remains sustainable for future generations.

In conclusion,2-Aminopentane-1,5-diol (CAS No: 21926-01-2) is a multifaceted compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for developing innovative therapeutics and advanced materials. As research progresses,the full potential of this compound will undoubtedly continue to unfold,offering new opportunities for scientific discovery and technological advancement.

21926-01-2 (2-aminopentane-1,5-diol) 関連製品

- 80696-30-6(D-Norvalinol)

- 110690-36-3((S)-2,6-Diaminohexan-1-ol)

- 22724-81-8((S)-2-Aminopentan-1-ol)

- 80696-29-3(L-Norleucinol)

- 4146-04-7(1-Pentanol, 2-amino-)

- 502-32-9(2-Amino-4-methylpentan-1-ol)

- 16369-14-5(DL-2-Amino-1-pentanol)

- 5665-74-7(dl-2-amino-1-hexanol)

- 7533-40-6(L-Leucinol)

- 53448-09-2((R)-(-)-Leucinol)